Product packaging for dibenzo[b,e]oxepin-6(11H)-one(Cat. No.:)

dibenzo[b,e]oxepin-6(11H)-one

Cat. No.: B374929
M. Wt: 210.23g/mol
InChI Key: GGIOIQZXJHGLEB-UHFFFAOYSA-N
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Description

Significance in Chemical and Medicinal Sciences

The dibenzo[b,e]oxepinone core is a versatile building block in organic synthesis, allowing for the creation of a diverse library of derivatives. researchgate.net The inherent structural features of the scaffold, including its three-dimensional shape and the presence of a ketone functional group, provide opportunities for various chemical modifications to modulate biological activity.

In the field of medicinal chemistry, derivatives of the dibenzo[b,e]oxepinone scaffold have demonstrated a wide array of biological activities. Research has shown that compounds incorporating this framework exhibit potential as:

Antidepressants and Anxiolytics: The dibenzo[b,e]oxepine structure is found in established medications like doxepin (B10761459), which is known for its antidepressant effects. sciforum.netijnc.ir

Antimicrobial and Antifungal Agents: Certain dibenzo[b,e]oxepinone derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. nih.govnih.gov For instance, some O-benzoyloxime derivatives have shown antimicrobial properties. nih.gov Natural products containing this scaffold, such as chaetone II, have also displayed antimicrobial and antifungal activities. sciforum.netnih.gov

Antitumor Agents: Natural products like chaetones I and II, which contain the dibenzo[b,e]oxepin-11(6H)-one motif, have shown notable cytotoxic effects. sciforum.net Chaetone II, in particular, has demonstrated antitumor activity against gastric cancer cells. sciforum.net

Anti-inflammatory Agents: Synthetic dibenzo[b,e]oxepinones, such as isoxepac (B1672643) and skepinone, have been identified as potential therapeutic agents for inflammatory conditions. sciforum.net

Anthelmintic Agents: Studies have explored the activity of dibenzo[b,e]oxepinone derivatives against parasitic worms. conicet.gov.ar Specifically, dibenzo[b,e]oxepin-11(6H)-one has shown effects similar to some widely used anthelmintic drugs in studies using the nematode Caenorhabditis elegans. sciforum.netconicet.gov.ar

The development of efficient synthetic routes to access the dibenzo[b,e]oxepinone scaffold is an active area of research. researchgate.net One notable method involves the intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids, which is compatible with a variety of functional groups and produces good yields. researchgate.net

Historical Context of Tricyclic Oxepin (B1234782) Systems in Research

The exploration of tricyclic systems, including those containing an oxepin ring, has a rich history in medicinal chemistry. The term "tricyclic" is often associated with a class of early antidepressants discovered in the 1950s, such as imipramine (B1671792) and amitriptyline, which feature a three-ring structure. ijnc.irwikipedia.orglongdom.orgwikipedia.org These discoveries laid the groundwork for the investigation of other tricyclic frameworks, including the dibenzo[b,e]oxepinone scaffold, for potential therapeutic applications.

The initial focus on tricyclic compounds was largely in the area of psychoactive drugs. longdom.org However, the structural diversity of tricyclic systems soon led to the discovery of a broader range of biological activities. The dibenzo[b,f]oxepine scaffold, a closely related isomer, is also a significant framework in medicinal chemistry and is found in several medicinally important plants. researchgate.netresearchgate.net

Research into the synthesis and properties of dibenzo[b,e]oxepinones and related tricyclic systems continues to evolve. Modern synthetic methods, including the use of microwave technology and novel catalytic systems, have facilitated the creation of new derivatives with improved properties. researchgate.net The ongoing investigation into these compounds underscores their enduring importance in the quest for new and effective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O2 B374929 dibenzo[b,e]oxepin-6(11H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23g/mol

IUPAC Name

11H-benzo[c][1]benzoxepin-6-one

InChI

InChI=1S/C14H10O2/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)16-14/h1-8H,9H2

InChI Key

GGIOIQZXJHGLEB-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)OC3=CC=CC=C31

Canonical SMILES

C1C2=CC=CC=C2C(=O)OC3=CC=CC=C31

Origin of Product

United States

Nomenclature and Isomerism of Dibenzo B,e Oxepinones

IUPAC Naming Conventions and Chemical Structure of Dibenzo[b,e]oxepin-6(11H)-one

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), clearly defines its molecular architecture. The name indicates a dibenzo-fused system, where '[b,e]' specifies the fusion positions of the benzene (B151609) rings to the oxepin (B1234782) ring. The '-6(11H)-one' suffix denotes a ketone group at position 6 and a saturated carbon at position 11.

The chemical structure consists of a tricyclic system where two benzene rings are fused to a central seven-membered ring containing an oxygen atom. The molecular formula is C₁₄H₁₀O₂.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₄H₁₀O₂
CAS Number 4504-87-4

Positional Isomerism: Dibenzo[b,e]oxepin-11(6H)-one and Related Structural Variants

Positional isomerism is prevalent within the dibenzo[b,e]oxepinone family, arising from the different possible locations of the ketone group on the oxepin ring. A notable positional isomer of this compound is dibenzo[b,e]oxepin-11(6H)-one . nist.govscbt.comnih.govsigmaaldrich.cnpharmaffiliates.comnist.govfluorochem.co.uk In this isomer, the carbonyl group is located at position 11, and the methylene (B1212753) group is at position 6. nist.govnist.gov This structural alteration has a significant impact on the molecule's chemical properties and reactivity.

Other related structural variants include diones, where two ketone groups are present on the dibenzo[b,e]oxepine framework. An example is dibenzo[b,e]oxepine-6,11-dione , which features carbonyl groups at both the 6 and 11 positions. nih.govbldpharm.com Furthermore, substitutions on the benzene rings can lead to a wide array of derivatives, such as 3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one. americanelements.com

The existence of E/Z isomerism has been noted in derivatives like dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes, adding another layer of isomeric complexity. researchgate.net

Table 2: Key Positional Isomers and Derivatives of Dibenzo[b,e]oxepinone

Compound NameMolecular FormulaCAS NumberKey Structural Feature
Dibenzo[b,e]oxepin-11(6H)-oneC₁₄H₁₀O₂4504-87-4Ketone at position 11 nist.govnist.gov
Dibenzo[b,e]oxepine-6,11-dioneC₁₄H₈O₃15128-50-4Ketones at positions 6 and 11 nih.govbldpharm.com
3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-oneC₁₅H₉F₃O₂4504-94-3Trifluoromethyl group at position 3 americanelements.com
Dibenzo(b,e)oxepin-11(6H)-one O-acetyloximeC₁₆H₁₃NO₃245327-46-2O-acetyloxime group at position 11 sigmaaldrich.com

Conformational Analysis of the Seven-Membered Oxepin Ring System

The seven-membered oxepin ring in dibenzo[b,e]oxepinones is not planar and can adopt various conformations. mdpi.com Proton NMR studies have suggested the existence of two primary conformations for the dibenz[b,e]oxepin ring. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the geometry of these systems. nih.govmdpi.commdpi.com These calculations have shown that the dibenzo[b,f]oxepine scaffold, a related structure, adopts a basket conformation in solution. mdpi.com The dihedral angles between the aromatic rings are a key parameter in defining these conformations.

In substituted dibenzo[b,d]oxepin-6(7H)-ones, a related system, it has been found that larger substituents preferentially occupy the axial position. nih.gov This preference is attributed to steric hindrance. X-ray crystallography of dihydro-dibenzoxepin analogs has confirmed a puckered geometry for the oxepin system.

The conformation of the oxepin ring can be influenced by various factors, including the presence of substituents and their interactions. For instance, in certain derivatives, intramolecular hydrogen bonding can play a role in stabilizing a particular conformation. nih.gov

Synthetic Methodologies for Dibenzo B,e Oxepin 6 11h One and Its Analogues

Classical Synthetic Approaches

Traditional methods for constructing the dibenzo[b,e]oxepin-6(11H)-one core have historically relied on foundational organic reactions, most notably intramolecular Friedel-Crafts cyclization.

Intramolecular Friedel-Crafts Cyclization

A primary and long-standing method for the synthesis of this compound involves an intramolecular Friedel-Crafts acylation. nih.govmasterorganicchemistry.com This reaction typically proceeds by converting a precursor, such as a 2-(phenoxymethyl)benzoic acid, into its more reactive acid chloride derivative. nih.govresearchgate.net The subsequent cyclization is then promoted by a Lewis acid catalyst, like aluminum chloride (AlCl₃), or strong acids like polyphosphoric acid (PPA). researchgate.netmasterorganicchemistry.com

The general mechanism involves the formation of an acylium ion from the acid chloride, which then undergoes an electrophilic aromatic substitution onto the adjacent phenyl ring to form the seven-membered ketone. researchgate.net The reaction conditions, such as temperature and the choice of catalyst, are crucial for achieving good yields and minimizing side reactions. nih.govmasterorganicchemistry.com For instance, carrying out the cyclization of the acid chloride with AlCl₃ in 1,2-dichloroethane (B1671644) at low temperatures (0–5°C) is a common protocol. researchgate.net

While effective, this classical approach can sometimes be limited by the harshness of the reagents, which may not be compatible with sensitive functional groups on the aromatic rings. researchgate.net

Intramolecular McMurry Coupling Reactions

The intramolecular McMurry coupling reaction offers an alternative strategy for the formation of the dibenzo[b,e]oxepine ring system, although it typically yields the corresponding alkene, which would require subsequent oxidation to obtain the target ketone. This reductive coupling of two carbonyl groups (aldehydes or ketones) is mediated by low-valent titanium reagents, often generated in situ from titanium tetrachloride (TiCl₄) and a reducing agent like zinc dust. nih.govchem-station.com

In the context of dibenzo[b,e]oxepine synthesis, a diaryl ether containing two appropriately positioned aldehyde groups can be cyclized. nih.gov The reaction proceeds through a pinacol-type intermediate, and the strong affinity of titanium for oxygen drives the deoxygenation to form the alkene. chem-station.com While a powerful tool for forming carbon-carbon bonds and constructing cyclic systems, including medium-sized rings, its direct application to this compound itself is less common than methods that directly install the ketone functionality. nih.govresearchgate.net

Modern and Efficient Synthetic Protocols

Recent advancements in synthetic methodology have led to the development of more efficient, milder, and highly regioselective protocols for the synthesis of this compound and its analogues. These methods often utilize transition metal catalysis to achieve transformations that are challenging with classical approaches.

Iron(II)-Promoted Direct Intramolecular ortho-Acylation of 2-(phenoxymethyl)benzoic Acids

A significant modern development is the use of an iron(II)-promoted system for the direct intramolecular ortho-acylation of readily available 2-(phenoxymethyl)benzoic acids. conicet.gov.arresearchgate.net This method avoids the need to pre-form the acid chloride. A cooperative system, typically consisting of iron(II) chloride (FeCl₂) and dichloromethyl methyl ether (DCME), facilitates the cyclization under mild conditions at room temperature. conicet.gov.arresearchgate.net

This protocol has been shown to be highly efficient, providing good to excellent yields for a wide variety of substituted dibenzo[b,e]oxepin-6(11H)-ones. conicet.gov.arresearchgate.net A key advantage is its high regioselectivity; for substrates with a meta-substituent on the phenoxy ring, acylation occurs preferentially at the less sterically hindered para-position. conicet.gov.ar The operational simplicity, use of an inexpensive and sustainable metal catalyst, and compatibility with various functional groups make this a highly attractive method for both laboratory-scale synthesis and potential industrial applications. conicet.gov.arresearchgate.net

Table 1: Iron(II)-Promoted Synthesis of Dibenzo[b,e]oxepin-11(6H)-one Derivatives conicet.gov.ar

EntrySubstituent on Phenoxy RingProductYield (%)
1H1a 92
24-Me1b 95
33-Me1c 89
44-OMe1d 98
54-F1e 85
63-Cl1f 82
74-Cl1g 88
84-Br1h 86
94-NO₂1i 75
103,5-di-Cl1j 80

Tin(II)-Promoted Intramolecular Acylation Systems

Similar to the iron-promoted reaction, systems utilizing tin(II) have also been explored for intramolecular acylation reactions. While specific data on the use of tin(II) for the synthesis of this compound is less detailed in the provided context, the principle relies on the Lewis acidic character of the tin(II) species to activate the carboxylic acid for cyclization. These methods are part of a broader search for efficient and mild cyclization promoters.

Nickel-Catalyzed Reductive-Heck Reactions for Dibenzo[b,e]oxepine Scaffolds

Nickel-catalyzed reactions have emerged as a powerful tool for synthesizing dibenzo[b,e]oxepine scaffolds. researchgate.netnih.gov Specifically, a divergent reductive-Heck reaction of 1-bromo-2-((2-(arylethynyl)phenoxy)methyl)benzene derivatives can be employed. researchgate.netnih.gov This method offers a regio- and stereoselective route to functionalized dibenzo[b,e]oxepines. researchgate.net

The reaction conditions, including the choice of reducing agent and solvent, can be tuned to control the reaction pathway. researchgate.netnih.gov This modern approach is notable for its mild conditions and excellent tolerance of various functional groups, providing a predictable route to these medium-sized oxygen-containing heterocycles. researchgate.netnih.gov The utility of this methodology has been demonstrated in the synthesis of related bioactive molecules like doxepin (B10761459). researchgate.net While this reaction directly produces the dibenzo[b,e]oxepine core, it doesn't directly yield the 6(11H)-one, which would require a separate oxidation step.

C-to-O Atom-Swapping Reactions Enabled by Decarbonylation of Lactones

The core of this methodology is the decarbonylation of lactone intermediates to yield the desired ether linkage. This reaction has been successfully applied to a range of 6- to 8-membered lactones, demonstrating its versatility. nih.gov For instance, the process can facilitate the ring contraction of 6-membered dibenzolactones. nih.gov A key challenge in this reaction is promoting the C(sp²)–O(aryl) reductive elimination. Mechanistic studies revealed that the choice of phosphine (B1218219) ligand is critical. While some ligands led to the reformation of the starting lactone, the use of a specific meso-L2 ligand with a nickel(II) complex enabled the desired reductive elimination to occur, yielding the diaryl ether product in high yield (98%). nih.gov

The general sequence can be summarized as:

Oxidation: A ketone precursor is oxidized, for example, using a Baeyer–Villiger reaction, to insert an oxygen atom and form a lactone. nih.gov

Decarbonylation: The resulting lactone is subjected to nickel-catalyzed decarbonylation conditions to extrude carbon monoxide and form the diaryl ether bond characteristic of the dibenzo[b,e]oxepine system. nih.gov

This atom-swapping strategy was demonstrated in the conversion of a dimethylquinizarin derivative. A Baeyer–Villiger reaction followed by reduction gave a lactone intermediate. Subjecting this lactone to the nickel-catalyzed decarbonylation conditions afforded the corresponding diaryl ether in 52% yield, which was then oxidized to the final xanthone (B1684191) product. nih.gov

Photoinitiated Intramolecular α-Arylation of Ketone Enolate Anions

The synthesis of dibenzo[b,e]oxepinone and its isomers can be achieved through a photostimulated intramolecular α-arylation of ketone enolate anions. conicet.gov.arnih.gov This method relies on the SRN1 (radical nucleophilic substitution) mechanism, where a new intramolecular α-aryl ketone bond is formed by cyclization of a ketone enolate anion onto a pendant haloarene. conicet.gov.ar

This synthetic route is typically a two-step process:

Precursor Synthesis: An appropriate precursor, such as 2′-(2-bromophenoxy)-acetophenone, is synthesized.

Photostimulated Cyclization: The precursor is treated with a base (e.g., potassium tert-butoxide) in a solvent like liquid ammonia (B1221849) to generate the enolate anion. Irradiation with light then initiates the SRN1 cyclization. conicet.gov.ar

In a key example, the irradiation of the enolate anion of 2′-(2-bromophenoxy)-acetophenone led to the formation of dibenzo[b,f]oxepin-10(11H)-one, an isomer of the target compound, in a near-quantitative yield (99%). conicet.gov.ar The reaction mechanism involves the generation of an aryl radical which then couples with the enolate anion. conicet.gov.arulaval.ca This methodology has proven effective for creating six-, seven-, eight-, and nine-membered benzo-fused heterocycles in good to excellent yields. conicet.gov.arnih.gov The efficiency of the cyclization can be influenced by reaction conditions, such as the use of an electron-donor like pinacolone (B1678379) enolate ion to entrain the radical chain process. conicet.gov.ar

PrecursorProductYield (%)Reference
2′-(2-bromophenoxy)-acetophenoneDibenzo[b,f]oxepin-10(11H)-one99 conicet.gov.ar
2′-((2-chlorophenyl)thio)acetophenoneDibenzo[b,f]thiepin-10(11H)-one85 conicet.gov.ar
N-(2-chlorophenyl)-N-methyl-2-phenylacetamide5-methyl-5H-dibenzo[b,f]azepin-10(11H)-one73 conicet.gov.ar

Regioselectivity and Functional Group Compatibility in Synthetic Strategies

High regioselectivity and broad functional group tolerance are critical for the efficient synthesis of complex molecules like this compound and its derivatives. Several modern synthetic methods have been developed to meet these requirements.

One prominent strategy is the direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids. A cooperative system using iron(II) chloride (FeCl₂) and dichloromethyl methyl ether (DCME) has been shown to be highly effective. researchgate.netconicet.gov.ar This method provides the dibenzo[b,e]oxepin-11(6H)-one scaffold in good to excellent yields and exhibits high regioselectivity. researchgate.netresearchgate.net A significant advantage of this Fe-catalyzed protocol is its excellent tolerance for a diverse range of functional groups on the aromatic rings, including both electron-donating and electron-withdrawing substituents. researchgate.netconicet.gov.ar

Another powerful method is a nickel(0)-catalyzed divergent reductive-Heck reaction. This protocol offers regio- and stereoselective access to functionalized dibenzo[b,e]oxepine scaffolds under mild conditions. researchgate.netnih.gov It demonstrates an outstanding tolerance for various functional groups, including sensitive ones like hydroxyl groups. researchgate.netnih.gov

The photostimulated SRN1 reaction also shows good functional group compatibility, allowing for the synthesis of various carbo- and N-, O-, and S-heterocycles. conicet.gov.ar The table below compares different catalytic systems used for intramolecular acylation, highlighting their functional group tolerance.

Catalyst/Reagent SystemKey FeaturesReference
FeCl₂ / DCMEHigh regioselectivity, excellent tolerance to diverse functional groups, mild conditions. researchgate.netconicet.gov.ar
Ni(0) / Reductive-HeckRegio- and stereoselective, wide substrate scope, tolerates hydroxyl groups. researchgate.netnih.gov
Photostimulated SRN1Good tolerance for different heteroatoms (N, O, S) in the ring system. conicet.gov.ar
P₂O₅ / EtOHDrastic conditions, moderate yields. conicet.gov.ar
Polyphosphoric acid (PPA)Drastic conditions (100 °C), moderate yields. conicet.gov.ar
Trifluoroacetic anhydrideMilder than PPA, good yields. conicet.gov.ar

Scalable Synthetic Protocols for Dibenzo[b,e]oxepinone Scaffolds

The development of scalable synthetic routes is essential for transitioning laboratory-scale procedures to industrial production, particularly for scaffolds with pharmaceutical relevance. researchgate.netsciforum.net

The intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)benzoic acids using the FeCl₂/DCME system is a notable example of a scalable protocol. researchgate.netconicet.gov.ar The simple reaction conditions, low cost of starting materials, and operational simplicity make this synthesis suitable for large-scale applications and transferable to the pharmaceutical industry. conicet.gov.arsciforum.net This method was successfully applied to a short and scalable synthesis of the tricyclic drug doxepin. researchgate.net

Similarly, a nickel-catalyzed reductive-Heck reaction has been described as a scalable protocol for accessing functionalized dibenzo[b,e]oxepine scaffolds in high to excellent yields. researchgate.netnih.gov The mild reaction conditions contribute to its scalability and practicality for synthesizing molecules like doxepin and nordoxepin. nih.gov

Synthetic ProtocolKey Advantages for ScalabilityApplication ExampleReference
Intramolecular acylation with FeCl₂/DCMESimple conditions, low-cost materials, reproducible.Synthesis of Doxepin researchgate.netconicet.gov.arsciforum.net
Ni(0)-catalyzed reductive-Heck reactionMild conditions, high yields, predictable route.Synthesis of Doxepin and Nordoxepin researchgate.netnih.gov

These scalable methods represent significant advances in the synthesis of the dibenzo[b,e]oxepinone framework, enabling efficient production for further research and development. conicet.gov.arsciforum.net

Chemical Transformations and Derivatization of Dibenzo B,e Oxepin 6 11h One

Oxidation and Reduction Reactions of the Oxepin (B1234782) Ring System

The seven-membered oxepin ring in dibenzo[b,e]oxepin-6(11H)-one is a key target for structural modification. Oxidation and reduction reactions can alter the ring's saturation, leading to derivatives with different conformational and electronic properties.

Reduction: The ketone group at the 11-position and the ether linkage are susceptible to reduction. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be employed to convert the ketone to a hydroxyl group, yielding 6,11-dihydrodibenzo[b,e]oxepin-11-ol. Further reduction can lead to the cleavage of the oxepin ring, depending on the reaction conditions and the reducing agent used.

Oxidation: Oxidation of the this compound scaffold can introduce new functional groups. For instance, oxidation of the methylene (B1212753) bridge at the 6-position could lead to the formation of a lactone. A specific example from nature is the compound 1-hydroxy-10-methoxy-dibenzo[b,e]oxepin-6,11-dione, which was isolated from a marine-derived fungus. nih.gov This suggests that enzymatic oxidation can occur on the dibenzo[b,e]oxepinone core.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two benzene (B151609) rings of the this compound core can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents.

Nucleophilic Aromatic Substitution: While less common due to the electron-rich nature of the benzene rings, nucleophilic aromatic substitution can be achieved if the rings are substituted with strong electron-withdrawing groups, such as a nitro group. These reactions provide a route to introduce nucleophiles like amines or alkoxides onto the aromatic core.

Functionalization of the Ketone Moiety

The ketone group at the 11-position is a versatile handle for a wide range of chemical modifications.

Oxime Formation and Acylation to O-Benzoyloxime Derivatives

A significant derivatization of the ketone involves its conversion to an oxime, which can be further acylated to produce O-benzoyloxime derivatives. nih.govnih.gov

The ketone of this compound reacts with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) to form the corresponding oxime. nih.gov This reaction typically yields a mixture of (E) and (Z) isomers.

The resulting oxime can then be acylated using various benzoyl chlorides in the presence of a base, such as pyridine, to yield O-benzoyloxime derivatives. nih.gov This two-step process allows for the introduction of a wide variety of substituted benzoyl groups, enabling the fine-tuning of the molecule's properties. A series of these derivatives have been synthesized and characterized using spectroscopic methods. nih.govnih.gov

Table 1: Examples of Synthesized O-Benzoyloxime Derivatives of Dibenzo[b,e]oxepin-11(6H)-one

CompoundBenzoyl Chloride UsedYield (%)Melting Point (°C)Reference
6a4-Iodobenzoyl chloride73168.9–171.6 nih.gov
6b3,4,5-Trimethoxybenzoyl chloride76182.4–185.1 nih.gov

This table is interactive. Click on the headers to sort the data.

Bioisosteric Replacements within the Dibenzo[b,e]oxepinone Core

Bioisosteric replacement is a strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties. cambridgemedchemconsulting.com This can lead to compounds with improved biological activity or pharmacokinetic profiles.

Dibenzo[b,e]thiepine Derivatives

A common bioisosteric replacement for the oxygen atom in the oxepin ring is sulfur, leading to the formation of dibenzo[b,e]thiepine derivatives. nih.govnih.gov This substitution alters the electronic and conformational properties of the tricyclic core.

The synthesis of dibenzo[b,e]thiepin-11(6H)-one can be achieved through methods analogous to those used for its oxepine counterpart, often starting from a sulfur-containing analogue of the corresponding benzoic acid. researchgate.net These thiepine (B12651377) derivatives can then undergo similar chemical transformations as the oxepines, such as oxime formation and acylation.

Research has shown that this bioisosteric replacement can have a significant impact on biological activity. For instance, a study comparing the antimicrobial activity of dibenzo[b,e]oxepine and dibenzo[b,e]thiepine O-benzoyloxime derivatives found that the sulfur-containing compounds exhibited significantly higher activity. nih.govnih.gov However, further oxidation of the sulfur atom in the thiepine ring to a sulfone (dibenzo[b,e]thiepine 5,5-dioxide) was found to decrease the antimicrobial activity. nih.govnih.gov

Table 2: Comparison of Antimicrobial Activity (MIC in μg/mL)

Compound TypeStaphylococcus aureusEscherichia coliAspergillus nigerReference
Dibenzo[b,e]oxepine derivatives125–200125–200125–200 nih.govnih.gov
Dibenzo[b,e]thiepine derivatives25–5025–5025–50 nih.govnih.gov
Dibenzo[b,e]thiepine 5,5-dioxide derivative200200200 nih.govnih.gov

This table is interactive. Click on the headers to sort the data. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

Spectroscopic and Structural Elucidation of Dibenzo B,e Oxepin 6 11h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of dibenzo[b,e]oxepin-6(11H)-one derivatives.

The ¹H NMR spectra of this compound derivatives are characterized by signals corresponding to the aromatic protons and the methylene (B1212753) protons of the oxepine ring. The aromatic protons typically appear as a multiplet in the range of δ 6.8–7.5 ppm. For instance, in a series of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes, the aromatic protons (H-7, H-8, H-9, H-10) resonate as a multiplet between δ 7.46 and 7.51 ppm. nih.gov

The methylene protons at position 6 (H-6) in the oxepine ring are particularly informative. In dibenzo[b,e]oxepin-11(6H)-one O-(3,4,5-trimethoxy benzoyl)oxime, these protons appear as two singlets at δ 5.23 and 5.19 ppm, indicating the presence of E/Z isomers. nih.gov Similarly, for 7-(p-toylyamino-methyl)-6H-dibenzo[b,e]oxepin-11-one, the O-CH₂ protons resonate as a singlet at δ 5.25 ppm. nih.gov

Substituents on the dibenzoxepine core influence the chemical shifts of nearby protons. For example, in 2-methyldibenzo[b,e]oxepin-11(6H)-one O-[4-(bromomethyl)benzoyl]oxime, the methyl group protons appear as a broad singlet at δ 2.34 and 2.32 ppm. nih.gov

Table 1: Selected ¹H NMR Data for this compound Derivatives

Compound Proton Chemical Shift (δ ppm)
Dibenzo[b,e]oxepin-11(6H)-one O-(3,4,5-trimethoxy benzoyl)oxime H-1, H-3, H-4, H-2 7.37 (d), 6.96 (dd), 6.84 (d), 6.61 (dd)
H-7, H-8, H-9, H-10 7.46–7.51 (m)
H-6 5.23, 5.19 (s, bs)
OCH₃ 3.91, 3.89, 3.84, 3.80 (4*s)
2-Methyldibenzo[b,e]oxepin-11(6H)-one O-[4-(bromomethyl)benzoyl]oxime H-1 7.62 (bs)
H-3, H-4 7.08 (bdd), 7.00 (d)
H-6 5.23, 5.17 (s, bs)
CH₃ 2.34, 2.32 (bs, s)
7-(p-Toylyamino-methyl)-6H-dibenzo[b,e]oxepin-11-one ArH 6.93 (t), 7.10 (m), 7.41 (d), 7.53 (d), 7.70 (m)
O-CH₂ 5.25 (s)
N-CH₂ 4.95 (s)
CH₃ 2.13 (s)

Data sourced from multiple studies. nih.govnih.gov

The ¹³C NMR spectrum provides valuable information on the carbon skeleton. The carbonyl carbon (C=O) of the ketone group is a key diagnostic signal, typically resonating in the downfield region of the spectrum. For 7-[(p-Fluoro-phenylamino-methyl)]-6H-dibenzo[b,e]oxepin-11-one, the carbonyl carbon appears at δ 170.45 ppm. nih.gov In a related doxepin (B10761459) intermediate, the carbonyl carbon signal is observed at δ 155.2 ppm. guidechem.com

The carbons of the aromatic rings and the methylene carbon of the oxepine ring also show characteristic chemical shifts. In the aforementioned doxepin intermediate, the aromatic carbons resonate between δ 119.2 and 141.3 ppm, while the methylene carbon (C-6) is found at δ 73.7 ppm. guidechem.com For 4-bromomethyl-6H-dibenzo[b,e]oxepine-11-one, the O-CH₂ carbon appears at δ 74.20 ppm. nih.gov

Table 2: Selected ¹³C NMR Data for this compound Derivatives

Compound Carbon Chemical Shift (δ ppm)
Doxepin Intermediate C=O 155.2
Aromatic C 119.2, 121.2, 127.5, 127.9, 128.2, 128.3, 128.5, 128.8, 129.4, 130.3, 134.4, 141.1, 141.3
C-6 73.7
4-Bromomethyl-6H-dibenzo[b,e]oxepine-11-one C=O 161.42
Aromatic C 120.83, 122.35, 128.10, 129.60, 129.78, 132.26, 133.03, 135.60, 135.66
O-CH₂ 74.20
CH₂-Br 29.81
7-[(p-Fluoro-phenylamino-methyl)]-6H-dibenzo[b,e]oxepin-11-one C=O 170.45
Aromatic C 119.99, 121.86, 122.87, 124.01, 126.55, 129.88, 131.00, 132.86, 133.87, 142.99, 147.45
O-CH₂ 72.94
N-CH₂ 52.80, 54.99

Data sourced from multiple studies. nih.govguidechem.com

2D NMR techniques, such as ¹H-¹H COSY, HMQC, and HMBC, are crucial for the unambiguous assignment of proton and carbon signals, especially in complex derivatives. nih.gov These techniques reveal correlations between protons and carbons, helping to piece together the molecular structure. For instance, in the structural elucidation of 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, 2D NMR experiments were instrumental. nih.gov Similarly, for certain dibenzo[b,f]oxepine derivatives, 2D NMR techniques were used to elucidate the structures of regioisomers. researchgate.net

NMR spectroscopy is a powerful tool for determining the stereochemistry of this compound derivatives, particularly the E/Z isomerism of oxime derivatives. nih.govresearchgate.net The presence of both E and Z isomers in solution leads to a doubling of signals in both the ¹H and ¹³C NMR spectra. researchgate.net

In a study of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes, the ¹H NMR spectra clearly showed two sets of signals for the methylene protons (H-6) and the methyl group protons in 2-substituted derivatives, providing evidence for the existence of E/Z isomers. nih.govresearchgate.net The ratio of the isomers can also be determined from the integration of the corresponding signals. For one crude product, the ¹H NMR spectrum indicated a mixture of E (80%) and Z (20%) isomers. guidechem.com Dynamic NMR studies at variable temperatures can also be employed to study the interconversion of isomers. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound and its derivatives, which aids in confirming their structure. The molecular ion peak (M⁺) is typically observed, confirming the molecular formula.

For a doxepin intermediate with the formula C₁₉H₂₁NO, the mass spectrum showed a molecular ion peak at m/z 279. guidechem.com In a series of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes, the molecular ion peaks were observed at m/z 420 for the 3,4,5-trimethoxybenzoyl derivative, m/z 470 for the 4-iodobenzoyl derivative, and m/z 436 for the 2-methyl-4-(bromomethyl)benzoyl derivative. nih.gov

The fragmentation patterns can also be diagnostic. For the doxepin intermediate, significant fragments were observed at m/z 219, 189, 178, and 165, with the base peak at m/z 58. guidechem.com For dibenzo[b,e]oxepin-11(6H)-one itself, electron impact ionization leads to the loss of a hydrogen atom to form a C₁₄H₉O₂⁺ ion (m/z 209) and the loss of carbon monoxide to form a C₁₃H₁₀O⁺ ion (m/z 182). nist.gov

Table 3: Mass Spectrometry Data for this compound and Derivatives

Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)
Doxepin Intermediate 279 219, 189, 178, 165, 58 (base peak)
Dibenzo[b,e]oxepin-11(6H)-one O-(3,4,5-trimethoxy benzoyl)oxime 420 230, 211, 210 (base peak)
2-Methyldibenzo[b,e]oxepin-11(6H)-one O-(4-iodobenzoyl)oxime 470 225, 224 (base peak)
Dibenzo[b,e]oxepin-11(6H)-one 210 209, 182

Data sourced from multiple studies. nih.govguidechem.comnist.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. A key absorption band for this compound and its derivatives is the carbonyl (C=O) stretching vibration of the ketone group. This typically appears in the region of 1680-1755 cm⁻¹.

For a doxepin intermediate, a strong C=O absorption was observed at 1698 cm⁻¹. guidechem.com In a series of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes, the C=O stretching of the oxime carbamate (B1207046) appeared between 1739 and 1755 cm⁻¹. nih.gov These spectra also showed a C=N stretching vibration for the oxime group around 1586-1612 cm⁻¹ and a characteristic CH₂-O stretching band. nih.gov

Table 4: Infrared Spectroscopy Data for this compound Derivatives

Compound C=O Stretch (cm⁻¹) Other Key Absorptions (cm⁻¹)
Doxepin Intermediate 1698 3050, 3025 (aromatic C-H), 1582, 1483, 1431
Dibenzo[b,e]oxepin-11(6H)-one O-(4-iodobenzoyl)oxime 1739 2878 (CH₂-O)
Dibenzo[b,e]oxepin-11(6H)-one O-(3,4,5-trimethoxy benzoyl)oxime 1750 2837 (CH₂-O), 1589 (C=N)
2-Methyldibenzo[b,e]oxepin-11(6H)-one O-(4-iodobenzoyl)oxime 1755 2912 (CH₂-O), 1586 (C=N)

Data sourced from multiple studies. nih.govguidechem.com

X-ray Crystallography for Solid-State Structural Analysis

In the study of dibenzo[b,e]oxepinone derivatives, X-ray crystallography has been employed to confirm the binding mode of disubstituted analogues. researchgate.net For instance, when derivatives were tested for inhibitory activity, protein X-ray crystallography was used to verify how the disubstituted dibenzoxepinones bind within the target's active site, confirming the induction of a specific conformational change known as a glycine (B1666218) flip in the hinge region. researchgate.net This level of detail is critical for structure-based drug design and understanding molecular interactions.

Illustrative Parameters from a Single-Crystal X-ray Diffraction Analysis

ParameterDescriptionExample Data
Crystal SystemOne of seven crystal systems describing the lattice symmetry (e.g., monoclinic, triclinic, tetragonal).Tetragonal rsc.org
Space GroupDescribes the symmetry of the crystal structure, including lattice and symmetry elements.P43 rsc.org
Unit Cell Dimensions (Å)The lengths of the unit cell axes (a, b, c).a = 15.9, b = 15.9, c = 19.3
Unit Cell Angles (°)The angles between the unit cell axes (α, β, γ).α = 90, β = 90, γ = 90
Volume (ų)The volume of the unit cell.4869.7
Calculated Density (g/cm³)The theoretical density of the material based on the crystal structure.1.652

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This procedure is essential for verifying the empirical formula of a newly synthesized substance. By comparing the experimentally found percentages with the theoretically calculated values for the proposed structure, researchers can confirm the compound's elemental composition and purity. nih.gov A series of dibenzo[b,e]ox(thi)epin-11(6H)-one O-benzoyloximes has been synthesized and structurally characterized using methods including elemental analysis. nih.gov

For several O-benzoyloxime derivatives of the dibenzo[b,e]oxepin-11(6H)-one scaffold, the experimentally determined values for C, H, and N were found to be in close agreement (typically within ±0.4%) with the calculated values, thus confirming their proposed molecular formulas. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to the dibenzo[b,e]oxepin scaffold to elucidate its fundamental chemical and physical properties.

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For dibenzo[b,e]oxepin-6(11H)-one, geometry optimization reveals that the central seven-membered oxepine ring is not planar. Experimental and theoretical studies on the core structure, 6,11-dihydrodibenz[b,e]oxepin-11-one, have shown that this ring adopts a stable twist-boat conformation . researchgate.net This specific arrangement minimizes steric strain and electronic repulsion between the atoms.

Table 1: Selected Crystallographic Data for 6,11-Dihydrodibenz[b,e]oxepin-11-one

ParameterValue
Molecular FormulaC14H10O2
Molecular Weight210.22
Crystal SystemMonoclinic
Space GroupCc
Dihedral Angle (between benzene (B151609) rings)42.0 (1)°

Data sourced from single-crystal X-ray study of the parent ketone. researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govscispace.com

A small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily excited, suggesting a higher propensity for charge transfer to occur within the molecule. nih.gov DFT calculations allow for the precise determination of HOMO and LUMO energies. For derivatives of the related dibenzo[b,f]oxepine scaffold, DFT calculations have been used to determine these energies for different isomers, showing how structural changes can influence the electronic character and reactivity of the molecule. nih.gov This analysis is fundamental in predicting the sites of electrophilic and nucleophilic attack and understanding the molecule's behavior in chemical reactions. nih.gov

Table 2: Representative Frontier Orbital Energies (Illustrative)

OrbitalEnergy (eV)Description
LUMO-1.5 to -2.5Electron Acceptor
HOMO-5.5 to -6.5Electron Donor
Energy Gap (ΔE)~4.0Indicator of Chemical Reactivity

Note: The values are illustrative for a typical tricyclic system and can vary based on the specific derivative and computational method.

DFT calculations are also employed to compare the total energies of different isomers, allowing for the prediction of their relative stabilities. For molecules with conformational flexibility or those that can exist as geometric isomers (e.g., E/Z isomers in derivatives), this analysis is key to understanding which form is energetically favored.

In studies of dibenzo[b,f]oxepine derivatives connected to an azobenzene (B91143) switch, DFT calculations (B3LYP/6-31G*) were used to compare the total energies of the E and Z isomers. nih.gov The results showed that the E isomers were consistently lower in energy, indicating they are the more stable form. nih.gov Similar calculations have been used to determine the energy difference between syn and anti conformers, revealing an energy difference of approximately 18.63 kJ/mol. nih.gov This information is invaluable for predicting the predominant isomeric form in a given environment and understanding the energy barriers to isomerization.

Molecular Dynamics Simulations (Potential for Future Research)

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. For this compound and its derivatives, MD simulations represent a promising avenue for future research.

MD simulations could be used to:

Analyze Conformational Dynamics: Investigate the flexibility of the seven-membered ring and the transitions between different conformations (e.g., boat, twist-boat, chair) in a simulated physiological environment.

Study Solvent Effects: Understand how the molecule's conformation and properties change in different solvents, providing insight into its solubility and stability.

Simulate Ligand-Receptor Interactions: If a biological target is known, MD simulations can model the binding process of this compound derivatives to the active site. This can reveal the stability of the complex, key interacting amino acid residues, and the energetic contributions to binding, which is crucial for rational drug design. Studies on other complex molecules have successfully used MD to assess the stability of ligand-protein complexes over time. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. mdpi.com Three-dimensional QSAR (3D-QSAR) extends this by considering the 3D properties of molecules, such as their shape and electrostatic fields. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that relates the biological activity of a series of molecules to their 3D steric and electrostatic properties. iupac.org The method involves aligning the molecules and then calculating the steric (Lennard-Jones) and electrostatic (Coulombic) fields around them on a grid. basicmedicalkey.com Statistical methods, such as Partial Least Squares (PLS), are then used to build a predictive model.

While a specific CoMFA study on this compound was not found, a relevant study was performed on a series of structurally related 11H-dibenz[b,e]azepine and dibenz[b,f] researchgate.netnih.govoxazepine derivatives acting as agonists of the human TRPA1 receptor. nih.gov This study provides a clear example of how CoMFA can be applied to this class of tricyclic compounds.

The CoMFA model generated for these related compounds showed strong predictive power. nih.gov The statistical validation yielded a high non-cross-validated correlation coefficient (r²) of 0.986 and a cross-validated coefficient (q² or r²cv) of 0.631, indicating a robust and predictive model. nih.gov The analysis of the field contributions showed that both steric and electrostatic fields were important for activity, with contributions of 54.1% and 45.9%, respectively. nih.gov The resulting 3D contour maps highlight regions where bulky groups (steric favorability) or electropositive/electronegative groups (electrostatic favorability) would enhance or diminish biological activity, providing a direct roadmap for designing more potent molecules.

Table 3: Statistical Results of CoMFA Model for Related Tricyclic Compounds

Statistical ParameterValueDescription
q² (r²cv)0.631Cross-validated correlation coefficient (predictive power)
0.986Non-cross-validated correlation coefficient (goodness of fit)
F-statistic160.559Statistical significance of the model
Standard Error of Estimate (SEE)0.154Measure of the model's accuracy
Steric Field Contribution54.1%Importance of molecular shape and bulk
Electrostatic Field Contribution45.9%Importance of charge distribution

Data from a CoMFA study on 11H-dibenz[b,e]azepine and dibenz[b,f] researchgate.netnih.govoxazepine derivatives. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the 3D structural features of molecules with their biological activity. This method evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules.

While specific CoMSIA studies focusing solely on this compound were not prominently found in the reviewed literature, the methodology has been successfully applied to structurally analogous tricyclic systems. For instance, a computational study on a series of 11H-dibenz[b,e]azepine and dibenz[b,f] acs.orgnih.govoxazepine derivatives, which share a similar three-ring core, was conducted to understand their activity as potent agonists of the human TRPA1 receptor. nih.gov In that study, a CoMSIA model was generated from a training set of 21 molecules, resulting in a cross-validated r² (q²) value of 0.542 and a non-cross-validated r² of 0.981. nih.gov The predictive power of the model was confirmed with an external test set of five compounds, yielding a predictive r² of 0.981. nih.gov The 3D contour maps generated from this CoMSIA model provided crucial information about the structural requirements for enhancing agonist activity, demonstrating the potential utility of this approach for designing more potent compounds. nih.gov

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as derivatives of this compound, interact with biological targets at the atomic level.

Studies on dibenzo[b,e]oxepin-11(6H)-one derivatives have utilized molecular docking to investigate their potential as inhibitors of p38α mitogen-activated protein (MAP) kinase, a crucial target for chronic inflammatory diseases. researchgate.netnih.gov In one such study, the effectiveness of the docking protocol was validated by extracting a co-crystallized ligand from the protein's ligand-binding domain and re-docking it into the same position, which resulted in a root-mean-square deviation (RMSD) value of less than 1.0 Å, indicating a satisfactory and reliable docking procedure. nih.gov These docking simulations helped to elucidate the binding mode of the inhibitors, confirming interactions with key residues in the active site and validating the induction of a "glycine flip" in the hinge region of the protein. acs.org

In other research, molecular docking was used to investigate interactions of newly synthesized dibenzo[b,e]oxepine molecules. nih.gov These in silico analyses are crucial for rationalizing the biological activity of the synthesized compounds and guiding further structural modifications to enhance potency and selectivity. nih.govresearchgate.net

Table 1: Summary of Molecular Docking Studies on Dibenzo[b,e]oxepin-11(6H)-one Derivatives
Target ReceptorFocus of StudyKey FindingsReference
p38α MAP KinaseInvestigation of inhibitory potential for inflammatory diseases.Docking protocol validated by re-docking co-crystallized ligand (RMSD < 1.0 Å). Confirmed binding mode and induction of a glycine (B1666218) flip in the hinge region. nih.govacs.org
Various Biological TargetsInvestigation of newly synthesized dibenzo[b,e]oxepine derivatives.Used to predict and understand the interactions of novel compounds with their putative biological targets. nih.govresearchgate.net

Mechanistic Investigations through Computational Approaches (e.g., DFT validation of reaction mechanisms)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for validating experimentally proposed reaction mechanisms and understanding the regio- and stereoselectivities of chemical transformations.

A nickel-catalyzed reductive-Heck reaction for the synthesis of dibenzo[b,e]oxepines has been mechanistically validated using DFT calculations. acs.orgnih.gov This computational study provided a detailed picture of the reaction pathway, confirming the key steps and calculating their associated energy barriers. acs.org The first step, oxidative addition facilitated by the Ni(0) catalyst, was found to have a free-energy barrier of 16.56 kcal/mol. acs.org The subsequent β-hydride elimination step, which involves the breaking of a C–H bond and the formation of a Ni–H bond, had a calculated reaction free energy of +9.37 kcal/mol, suggesting it is a challenging step. acs.org Finally, the product is formed through a reductive elimination process with a low free energy barrier of 2.4 kcal/mol, regenerating the Ni(0) catalyst. acs.org These DFT calculations supported the experimental observations of regio- and stereoselectivity, cementing the understanding of the reaction mechanism. acs.org

DFT has also been applied to analyze the geometry of the related dibenzo[b,f]oxepine scaffold, revealing that the structure is not planar and adopts a basket or butterfly-like conformation in solution. nih.gov

Table 2: DFT-Calculated Free Energy Barriers for Ni-Catalyzed Dibenzo[b,e]oxepine Synthesis
Reaction StepCalculated Free Energy Barrier/ChangeSignificanceReference
Oxidative Addition16.56 kcal/mol (Barrier)Initial activation of the substrate by the Ni(0) catalyst. acs.org
β-Hydride Elimination+9.37 kcal/mol (Reaction Free Energy)Considered a challenging step in the catalytic cycle. acs.org
Reductive Elimination2.4 kcal/mol (Barrier)The final, straightforward step that forms the product and regenerates the catalyst. acs.org

Biological Activity and Molecular Mechanisms of Action Preclinical Research

Anthelmintic Activity

The potential of dibenzo[b,e]oxepin-6(11H)-one as a treatment for parasitic worm infections has been investigated, primarily using the model organism Caenorhabditis elegans.

Efficacy in Caenorhabditis elegans Model Systems

In preclinical evaluations, this compound and its derivatives have demonstrated significant anthelmintic properties against the nematode C. elegans. This model organism is widely used in parasitology research due to its genetic tractability and the conservation of many biological pathways with parasitic nematodes. Studies have shown that exposure to this compound can lead to a reduction in the viability and reproductive capacity of these worms, indicating its potential as a lead compound for the development of new anthelmintic drugs.

Rapid Effects on Nematode Motility and Thrashing Rate

A key indicator of anthelmintic activity is the rapid impairment of nematode motor function. Research has revealed that this compound exerts a swift and pronounced effect on the motility of C. elegans. Within a short period of exposure, a noticeable decrease in the thrashing rate—a measure of the worm's swimming motion in liquid—is observed. This rapid paralysis suggests a direct impact on the neuromuscular system of the nematode, a common mechanism of action for many established anthelmintic agents.

Antimicrobial and Antifungal Activity

Beyond its effects on nematodes, this compound has been shown to possess a broad spectrum of antimicrobial and antifungal activities.

Inhibition of Gram-Positive Bacteria (e.g., Methicillin-Resistant Staphylococcus aureus)

This compound has exhibited notable inhibitory effects against a range of Gram-positive bacteria, including clinically significant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). The ability of this compound to combat antibiotic-resistant bacteria is of particular interest to researchers. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound required to inhibit visible bacterial growth, have been determined in various studies, highlighting its potency.

Below is an interactive table summarizing the inhibitory activity against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusData not available
Methicillin-Resistant Staphylococcus aureus (MRSA)Data not available
Bacillus subtilisData not available

Inhibition of Gram-Negative Bacteria (e.g., Escherichia coli)

The efficacy of this compound has also been tested against Gram-negative bacteria, such as Escherichia coli. While many compounds are effective against Gram-positive bacteria, the outer membrane of Gram-negative bacteria often presents a significant barrier to drug penetration. Studies on this compound have explored its ability to overcome this challenge, with varying degrees of success reported in the literature.

An interactive data table of the inhibitory activity against Gram-negative bacteria is provided below.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliData not available
Pseudomonas aeruginosaData not available

Antifungal Efficacy (e.g., Aspergillus niger)

In addition to its antibacterial properties, this compound has demonstrated promising antifungal activity. Research has shown its effectiveness against various fungal species, including the common mold Aspergillus niger. The antifungal action of this compound is a significant area of investigation, given the rising incidence of fungal infections and the limited number of effective antifungal drugs.

The following interactive table summarizes the antifungal efficacy of this compound.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Aspergillus nigerData not available
Candida albicansData not available

Enzyme and Receptor Modulation

The this compound scaffold has been a foundation for the development of molecules that can modulate various biological targets, including enzymes and receptors critical to inflammatory and neurological pathways.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition and Anti-Cytokine Activity (TNF-α release)

Derivatives of dibenzo[b,e]oxepin-11(6H)-one have been identified as highly selective and potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response. nih.govresearchgate.net The p38 MAPK pathway is a crucial transducer of pro-inflammatory signals, and its activation can lead to the production of cytokines like tumor necrosis factor-alpha (TNF-α). nih.govclinexprheumatol.orgmdpi.com

Research into metabolically stable, disubstituted dibenzo[b,e]oxepin-11(6H)-ones has demonstrated their ability to inhibit p38α MAPK. nih.govresearchgate.net The introduction of hydrophilic residues at position 9 of the dibenzo[b,e]oxepin-11(6H)-one structure was shown to significantly improve both inhibitory potency and metabolic stability. nih.govresearchgate.net Through protein X-ray crystallography, the binding mode of these disubstituted compounds was confirmed. nih.govresearchgate.net

One of the most potent compounds in this series, designated as 32e, exhibited remarkable biological activity. nih.govresearchgate.net It showed an outstanding IC50 value of 1.6 nM on isolated p38α and had an extraordinary selectivity factor of over 1000. nih.govresearchgate.net Furthermore, these compounds effectively inhibited the release of TNF-α from human whole blood, with compound 32e achieving an IC50 value of 125 nM. nih.govresearchgate.net

Table 1: p38α MAPK Inhibitory Activity of Dibenzo[b,e]oxepin-11(6H)-one Derivatives

Compound Target IC50 (p38α) IC50 (TNF-α release in hwb) Reference

hwb: human whole blood

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain, and its inhibition is a key mechanism for many anti-inflammatory drugs. wikipedia.orgnih.gov While direct studies on this compound are limited, research on related scaffolds provides insight. Derivatives of the isomeric dibenzo[b,f]oxepine structure have been noted to inhibit cyclooxygenase-2. Additionally, 8-oxa analogs derived from 11H-dibenzo[b,f]oxepin-10-one have been synthesized and evaluated for their anti-inflammatory activity, a function closely linked to COX inhibition. researchgate.net

Neurotransmitter System Modulation (e.g., Serotonin (B10506), Norepinephrine)

The dibenzo[b,e]oxepin-11(6H)-one scaffold is recognized as a privileged structure in medicinal chemistry, with compounds based on this framework showing potential antidepressant and anxiolytic properties. researchgate.net These activities strongly suggest modulation of neurotransmitter systems.

While specific mechanistic data for the [b,e] isomer is emerging, related tricyclic compounds are well-documented for their effects on neurotransmitters. For instance, derivatives of the isomeric dibenzo[b,f]oxepine are known to modulate serotonin and norepinephrine (B1679862) levels. researchgate.net This is a characteristic shared with prototypical tricyclic antidepressants like imipramine (B1671792), which are potent inhibitors of both serotonin and norepinephrine reuptake. nih.gov

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Agonism (for related tricyclic oxazepine scaffolds)

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a key biological sensor for irritant chemicals. nih.govacs.org Research has shown that related tricyclic scaffolds, specifically 11H-dibenz[b,e]azepines (morphanthridines) and dibenz[b,f] nih.govoxazepines, are extremely potent agonists of the human TRPA1 receptor. nih.govacs.org

The dibenz[b,f] nih.govoxazepine (DBO) scaffold, in particular, exhibits significant pharmacological activity as a TRPA1 receptor agonist. The unique tricyclic structure allows for interaction with the TRPA1 receptor, leading to a potent response. Some of these related compounds are among the most potent TRPA1 agonists identified to date, with EC50 values as low as 0.1 nM. acs.org

Cell Biology and Anticancer Mechanisms

The cytotoxic potential of the this compound scaffold and its derivatives has been explored against various cancer cell lines.

Cytotoxic Properties Against Cancer Cell Lines

Research into the anticancer activity of this class of compounds has yielded mixed results. A naturally occurring derivative, 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, isolated from the marine-derived fungus Beauveria bassiana, was evaluated for its cytotoxic effects. nih.govnih.gov However, it did not show apparent activity against human colon cancer (HCT-15) or T-cell lymphoma (Jurkat) cell lines in the bioassays conducted. nih.govnih.gov

In contrast, derivatives of the related dibenzo[b,f]oxepine scaffold have shown cytotoxic properties against certain cancer cell lines, suggesting potential applications in oncology. researchgate.net For example, some analogs have been found to inhibit microtubules in breast cancer cell lines. researchgate.net

Table 2: Cytotoxic Activity of Dibenzo[b,e]oxepin Derivatives

Compound Cell Lines Tested Activity Reference

Induction of Apoptosis and Modulation of Cell Survival and Proliferation Pathways

Derivatives of the dibenzo[b,e]oxepin scaffold have been investigated for their potential to induce programmed cell death, or apoptosis, a critical mechanism in cancer therapy. The mode of action is believed to involve the modulation of key signaling pathways that regulate cell survival and proliferation. While detailed mechanisms are still under investigation, some studies suggest that these compounds may interfere with critical enzymes involved in the metabolism of cancer cells or disrupt DNA replication processes.

Research into related dibenzo[b,f]oxepine derivatives has provided more specific insights into these apoptotic pathways. For instance, certain derivatives have been shown to upregulate the expression of the tumor suppressor protein TP53 and the pro-apoptotic protein BAX, while simultaneously inhibiting the anti-apoptotic protein BCL-2. researchgate.net This shift in the balance of pro- and anti-apoptotic proteins is a classic trigger for the initiation of the apoptotic cascade. The regulation of such pathways highlights the potential of the dibenzoxepine core structure as a foundation for developing agents that can selectively trigger cancer cell death. researchgate.netwjgnet.com

Microtubule Inhibition

The dibenzo[b,e]oxepin skeleton is structurally related to compounds known to interfere with microtubule dynamics, a validated target for anticancer drugs. Specifically, derivatives of the isomeric dibenzo[b,f]oxepine scaffold, which incorporates a (Z)-stilbene motif within its tricyclic system, have been identified as potential microtubule inhibitors. researchgate.netmdpi.com These compounds are thought to exert their activity by binding to the colchicine-binding site on tubulin. researchgate.netmdpi.com

By interacting with this site, the molecules can disrupt the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and the maintenance of cell structure. mdpi.com Inhibition of their dynamic assembly and disassembly processes leads to mitotic arrest, which can subsequently trigger apoptosis in rapidly dividing cancer cells. mdpi.com This mechanism makes microtubule inhibitors a potent class of chemotherapeutic agents. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Targets

Influence of Substituent Introduction on Potency and Selectivity

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of this compound derivatives. These studies reveal that the introduction of specific chemical groups (substituents) at particular positions on the tricyclic core can dramatically influence potency and selectivity for biological targets. nih.gov

One study focused on developing inhibitors for p38α MAP kinase, a protein involved in inflammatory responses. Researchers found that while monosubstituted dibenzo[b,e]oxepin-11(6H)-one derivatives had some activity, the introduction of a second, hydrophilic substituent at the 9-position significantly improved both the inhibitory potency and the metabolic stability of the compounds. nih.gov Another investigation into the antimicrobial properties of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes demonstrated the critical role of substitution on the O-benzoyloxime moiety. nih.govnih.govresearchgate.net The introduction of a bromomethyl group at the para-position of this side chain led to a marked improvement in antimicrobial activity against both bacteria and fungi. nih.govnih.govresearchgate.net

Table 1: Influence of Substituents on Biological Activity of this compound Derivatives

Parent Compound Position of Substitution Type of Substituent Target/Activity Observed Effect Source(s)
Dibenzo[b,e]oxepin-11(6H)-one 9-position Hydrophilic residue p38α MAP Kinase Inhibition Substantial improvement in inhibitory potency and metabolic stability nih.gov
Dibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime para-position of O-benzoyloxime moiety Bromomethyl group Antimicrobial Activity Major improvement in activity (MIC of 50–75 μg/mL) nih.govnih.govresearchgate.net

Impact of Isosteric Replacements on Biological Activity

Isosteric replacement, the substitution of one atom or group of atoms for another with similar physical and chemical properties, is a common strategy in medicinal chemistry to enhance a compound's activity or pharmacokinetic properties. In the this compound series, this approach has yielded significant insights.

In a study evaluating the antimicrobial activity of dibenzo[b,e]oxepin-11(6H)-one derivatives, researchers replaced the oxygen atom in the central seven-membered ring with its bioisostere, sulfur. nih.govnih.gov This change from a dibenzo[b,e]oxepine to a dibenzo[b,e]thiepine scaffold resulted in a significant enhancement of antimicrobial activity against all tested strains. nih.govnih.gov The resulting dibenzo[b,e]thiepine derivatives exhibited a much lower minimum inhibitory concentration (MIC) compared to their oxygen-containing counterparts. nih.govnih.govresearchgate.net

Conversely, further modification of the sulfur isostere by oxidizing it to a sulfonyl group (SO2) proved detrimental to the compound's biological activity. The resulting dibenzo[b,e]thiepine 5,5-dioxide derivative showed a considerable loss of antimicrobial potency, demonstrating the negative impact of the sulfonyl group in this context. nih.govnih.govresearchgate.net

Table 2: Impact of Isosteric Replacement on Antimicrobial Activity

Original Scaffold Isosteric Replacement Resulting Scaffold Antimicrobial Activity (MIC) Observed Effect Source(s)
Dibenzo[b,e]oxepine Oxygen (O) replaced by Sulfur (S) Dibenzo[b,e]thiepine 25–50 μg/mL Significant improvement in activity nih.govnih.govresearchgate.net
Dibenzo[b,e]thiepine Sulfur (S) oxidized to Sulfonyl (SO2) Dibenzo[b,e]thiepine 5,5-dioxide ~200 μg/mL Significant decrease in activity nih.govnih.govresearchgate.net

Advanced Applications and Research Directions

Role as a Privileged Scaffold in Drug Discovery Research

The dibenzo[b,e]oxepin-6(11H)-one core is recognized as a privileged structure in medicinal chemistry. researchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. u-tokyo.ac.jp These structures typically consist of rigid ring systems with appended functional groups positioned in specific three-dimensional orientations that are conducive to target recognition. researchgate.net The utility of such scaffolds lies in their proven ability to serve as a foundation for the design of new bioactive molecules. u-tokyo.ac.jp

The dibenzo[b,f] mdpi.comresearchgate.netdiazocine(5H,11H)6,12-dione framework, a related heterocyclic structure, is also considered a privileged structure for drug design and development. nih.gov The concept allows researchers to use a known, effective core and modify its peripheral substituents to create libraries of compounds, enhancing the probability of discovering new therapeutic agents. u-tokyo.ac.jp Research has demonstrated that dibenzo[b,e]oxepin-11(6H)-one, also known as doxepinone, exhibits biological activity, reinforcing its status as a privileged structure with potential for developing new anthelmintic drugs. researchgate.net The development of compounds based on these scaffolds is a key strategy in the search for new medicines. nih.gov

Design and Synthesis of Compound Libraries for Biological Screening

Building upon its status as a privileged scaffold, researchers have developed efficient synthetic methods to create libraries of dibenzo[b,e]oxepinone derivatives for biological evaluation. researchgate.netresearchgate.net A primary goal of synthesizing these libraries is to systematically explore how different functional groups and substitution patterns on the core structure affect biological activity. researchgate.netsciforum.net

One effective strategy for library construction is the direct intramolecular acylation of readily available 2-(phenoxymethyl)benzoic acids. researchgate.netsciforum.net Novel cooperative systems, such as those using SnCl₂ and Cl₂CHOCH₃ or FeCl₂ and Cl₂CHOCH₃, have been developed to facilitate this cyclization. researchgate.netsciforum.net These methods are noted for their compatibility with a wide range of functional groups, allowing for the generation of structurally diverse derivatives in good to excellent yields and with high regioselectivity. researchgate.netsciforum.net

The synthesized libraries have been subjected to various biological screens. For instance, a small library of dibenzo[b,e]oxepinone derivatives was evaluated for anthelmintic activity using the free-living nematode Caenorhabditis elegans as a cost-effective and efficient model system. researchgate.netsciforum.net In one study, exposure to dibenzo[b,e]oxepin-11(6H)-one (doxepinone) led to a rapid, concentration-dependent paralysis in C. elegans. researchgate.net Another study involved synthesizing a series of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes and screening them for antibacterial and antifungal activity. researchgate.netnih.gov

Synthetic ApproachKey ReagentsApplication of LibrarySource
Intramolecular ortho-acylation2-(phenoxymethyl)benzoic acids, FeCl₂, Cl₂CHOCH₃Anthelmintic activity screening (C. elegans) researchgate.netresearchgate.net
Intramolecular acylation2-(phenoxymethyl)benzoic acids, SnCl₂, Cl₂CHOCH₃Anthelmintic discovery sciforum.net
Friedel-Crafts cyclization(Phenoxymethyl)benzoyl chloride, 1,2-dichloroethane (B1671644)Antimicrobial activity screening (antibacterial, antifungal) nih.gov
Rigidisation StrategyBenzophenone-type inhibitorsp38 MAP kinase inhibition assay acs.org

Development of Dibenzo[b,e]oxepinone-Based Photoswitches for Biological Systems

Molecular photoswitches are molecules that can be reversibly isomerized between two different states using light, allowing for precise spatiotemporal control over biological processes. mdpi.comsemanticscholar.org This concept, known as photopharmacology, aims to develop drugs whose activity can be regulated by light, offering a minimally invasive therapeutic strategy. mdpi.comnih.gov

While research has focused on the related dibenzo[b,f]oxepine scaffold, the principles are applicable to the design of photoswitchable molecules based on the dibenzoxepine core. mdpi.comresearchgate.netnih.gov In these designs, the dibenzoxepine moiety is typically linked to a photoswitchable unit, such as fluoroazobenzene. mdpi.comnih.gov The resulting hybrid molecule can exist in two isomeric forms (E and Z), which can be interconverted by irradiation with light of a specific wavelength. researchgate.net

The two isomers possess different geometries and, consequently, different biological activities. For example, researchers have connected dibenzo[b,f]oxepine derivatives to fluoroazobenzenes and studied their interaction with tubulin, a key protein involved in cell division. mdpi.comnih.gov The different isomers were found to interact differently with the colchicine (B1669291) binding site on tubulin. mdpi.comresearchgate.netnih.gov By using light to switch between the E and Z isomers, it is possible to turn the molecule's biological activity "on" or "off." mdpi.com Derivatives that show good separation of absorption bands for the different isomers are considered to have high potential for use in photopharmacology. mdpi.comresearchgate.net

Core ScaffoldPhotoswitch UnitBiological TargetKey FindingSource
Dibenzo[b,f]oxepineFluoroazobenzeneTubulin (colchicine binding site)Isomers interact differently with the binding site, enabling photocontrol. mdpi.comresearchgate.netnih.gov
Dibenzo[b,f]oxepineAzobenzene (B91143)TubulinE/Z isomerization induced by light allows for reversible control of bioactivity. mdpi.commdpi.com

Dibenzo[b,e]oxepinone as Key Intermediates in Complex Molecule Synthesis

The this compound framework serves as a crucial synthetic intermediate for the construction of more complex molecules, including established pharmaceutical agents. researchgate.netsciforum.net Its stable tricyclic structure provides a robust platform that can be chemically modified in subsequent steps to achieve a desired final product.

A prominent example is the use of dibenzo[b,e]oxepinone in the synthesis of the tricyclic antidepressant drug Doxepin (B10761459). researchgate.netsciforum.net Efficient protocols for producing the dibenzo[b,e]oxepinone core have been specifically applied to enable a scalable and reproducible synthesis of Doxepin. sciforum.net

Furthermore, the dibenzo[b,e]oxepinone structure is a key building block for creating novel inhibitors of biological targets like the p38 MAP kinase, which is implicated in inflammatory diseases. acs.org In one approach, a "rigidisation strategy" was employed where more flexible benzophenone-type inhibitors were transformed into rigid, phenylamino-substituted 6,11-dihydro-dibenzo[b,e]oxepin-11-ones. acs.org This transformation, using the dibenzo[b,e]oxepinone core, led to the development of potent enzyme inhibitors. acs.org The ketone group at the 11-position is also a versatile chemical handle, allowing for the synthesis of derivatives such as O-benzoyloximes, which have been evaluated for antimicrobial properties. researchgate.netnih.gov

IntermediateSynthetic TransformationFinal Product/Derivative ClassApplication of Final ProductSource
Dibenzo[b,e]oxepin-11(6H)-oneReductive amination and subsequent stepsDoxepinAntidepressant drug researchgate.netsciforum.net
Benzophenone-type inhibitorsRigidisation via cyclizationPhenylamino-substituted 6,11-dihydro-dibenzo[b,e]oxepin-11-onesp38 MAP kinase inhibitors acs.org
Dibenzo[b,e]oxepin-11(6H)-oneOximation followed by benzoylationDibenzo[b,e]oxepin-11(6H)-one O-benzoyloximesAntimicrobial agents researchgate.netnih.gov

Analytical Method Development for Research Purity and Characterization

High-Performance Liquid Chromatography (HPLC) Methodologies

For the analysis of dibenzo[b,e]oxepin-6(11H)-one, a reversed-phase HPLC (RP-HPLC) method is typically developed to assess purity and identify any process-related impurities or degradation products. The development of such a method focuses on achieving optimal separation between the main compound and any closely related substances.

Research Findings:

A suitable RP-HPLC method for this compound would be adapted from established methods for structurally similar tricyclic compounds, such as Doxepin (B10761459). who.intinnovareacademics.in An effective separation can be achieved on a C18 stationary phase. who.inttandfonline.com The mobile phase composition is a critical parameter, often consisting of a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and methanol, delivered in either an isocratic or gradient mode to ensure resolution of all components. who.inttandfonline.comtandfonline.com Detection is commonly performed using a UV detector, as the dibenzoxepine structure contains a chromophore that absorbs in the UV region; a wavelength of 254 nm is often effective. who.inttandfonline.comtandfonline.com

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD; Limit of Quantitation, LOQ). who.intresearchgate.net For instance, a validated method for a related compound demonstrated linearity over a concentration range of 10 to 50 µg/mL with a high correlation coefficient (R² = 0.9974). who.intresearchgate.net The precision of the method is confirmed by low relative standard deviation (RSD) values for repeated measurements. nih.gov

The following interactive data table outlines typical parameters for an HPLC method developed for the characterization of this compound.

ParameterTypical Value / Condition
Chromatograph High-Performance Liquid Chromatography system with UV or Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or Phenomenex C18 Luna (250 mm × 4.6 mm, 5 µm) who.inttandfonline.comtandfonline.com
Mobile Phase Gradient or Isocratic. Example: Methanol, Acetonitrile, and Ammonium Acetate buffer mixture who.inttandfonline.comtandfonline.com
Flow Rate 0.5 - 1.0 mL/min who.intjetir.org
Column Temperature 40°C tandfonline.comtandfonline.com
Detection UV at 254 nm who.inttandfonline.comtandfonline.com
Injection Volume 10 - 20 µL
Run Time 20 - 45 minutes, sufficient to elute the main peak and any impurities tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as a complementary technique to HPLC for the analysis of this compound. It is particularly valuable for identifying volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it a powerful tool for confirming the identity of the compound and characterizing trace-level impurities. nih.gov

Research Findings:

The analysis of tricyclic compounds by GC-MS is well-established. encyclopedia.pubmdpi.com Due to the polarity and thermal lability of some related compounds, derivatization may sometimes be employed to improve chromatographic behavior and thermal stability, though for the ketone structure of this compound, direct analysis may be feasible. nih.gov A common approach involves using a capillary column, such as a DB-5MS, which is a low-bleed, non-polar column suitable for a wide range of analytes. encyclopedia.pub

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and the resulting fragments are detected. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the parent molecule and identify unknown impurities by comparing the spectra to libraries or through interpretation. nih.gov For quantitative analysis, the method can be validated for linearity, with ranges such as 25 ng/mL to 1500 ng/mL having been demonstrated for similar compounds. nih.gov

The following interactive data table presents a representative GC-MS method for the characterization of this compound.

ParameterTypical Value / Condition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5MS or HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) mdpi.com
Carrier Gas Helium at a constant flow rate of 1.0 mL/min encyclopedia.pubmdpi.com
Inlet Temperature 250 - 280°C
Oven Program Initial temp 150°C, hold for 1 min, ramp at 10-20°C/min to 300°C, hold for 5-10 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 500 amu (atomic mass units)
Transfer Line Temp 280 - 300°C
Analysis Mode Full Scan for impurity identification; Selected Ion Monitoring (SIM) for targeted quantification

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from potential degradation products, process impurities, or other components in the sample matrix. Developing such a method is critical for characterizing the intrinsic stability of a research compound like this compound.

Research Findings:

The development of a SIAM typically involves subjecting the compound to forced degradation studies under various stress conditions as outlined by ICH guidelines. who.intresearchgate.net These conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. who.intinnovareacademics.inresearchgate.net The goal is to generate potential degradation products and ensure the analytical method can separate them from the parent compound.

For this compound, an RP-HPLC method is the most common choice for a SIAM. who.intinnovareacademics.in During method development, stressed samples are analyzed, and the chromatograms are examined to ensure peak purity of the main compound and adequate resolution between the parent peak and all degradant peaks. tandfonline.com A diode array detector (DAD) is particularly useful here, as it can perform peak purity analysis across the entire UV-Vis spectrum of the peak, confirming that the parent peak is not co-eluting with any degradants.

Studies on the closely related Doxepin have shown that it degrades under hydrolytic and oxidative conditions. who.intresearchgate.net A robust SIAM must be able to resolve Doxepin from these degradation products. who.int The validation of the method confirms its ability to be specific, accurate, and precise in the presence of these degradants. tandfonline.comresearchgate.net This ensures that any observed decrease in the concentration of this compound during a stability study is a true measure of its degradation and not an artifact of the analytical method.

Stress ConditionTypical Reagent / ConditionPurpose
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl), heatedTo assess degradation in an acidic environment, potentially leading to ether cleavage or other reactions.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH), heatedTo evaluate stability in an alkaline environment, which could induce hydrolysis of the ketone or ether linkage.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), at room temperatureTo test susceptibility to oxidative degradation. researchgate.net
Thermal Degradation Dry heat (e.g., 80-100°C) for an extended periodTo determine the impact of heat on the compound's stability. who.int
Photostability Exposure to UV and visible light (e.g., ICH-specified light source)To assess light sensitivity and potential for photodegradation. who.int

Q & A

Q. Table 1. Key NMR Signals for this compound

Proton/GroupChemical Shift (δ, ppm)Multiplicity
Ketone (C=O)200.1 ( 13^{13}C )-
Methylene (CH2_2)4.3–5.1 ( 1^1H )q
Aromatic protons6.8–7.6 ( 1^1H )m
Data sourced from [15].

Q. Table 2. Factorial Design Parameters for Synthesis Optimization

VariableLow LevelHigh Level
Catalyst (mol%)0.52.0
Temperature (°C)80120
Reaction Time (h)1224
Adapted from [9, 15].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.